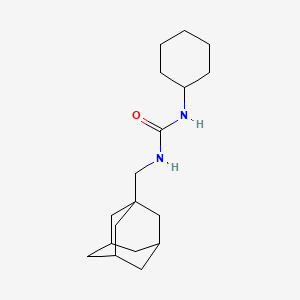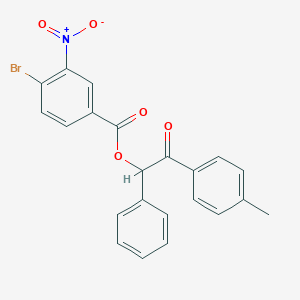
N-butyl-3,5-dimethyl-1-piperidinecarboxamide
説明
N-butyl-3,5-dimethyl-1-piperidinecarboxamide is a chemical compound belonging to the class of organic compounds known as piperidines. It is characterized by its unique structure, incorporating a piperidine ring—a nitrogen-containing heterocycle—modified with various functional groups that influence its chemical and physical properties. This compound is of interest in various scientific fields due to its potential applications in chemistry and material science.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step chemical reactions that can include asymmetric synthesis, diastereoselective reduction, and condensation reactions. For example, an efficient and practical asymmetric synthesis method has been developed for a similar compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which serves as a useful intermediate for the synthesis of nociceptin antagonists (H. Jona et al., 2009). This method includes key steps like diastereoselective reduction and efficient isomerization under basic conditions, applicable for large-scale operations.
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including N-butyl-3,5-dimethyl-1-piperidinecarboxamide, can be analyzed through techniques such as X-ray diffraction and spectroscopic methods. These analyses provide insights into the compound's configuration, intermolecular interactions, and the effects of substituents on its overall structure. For instance, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed the importance of weak C-H···O interactions and aromatic π–π stacking interactions in forming a three-dimensional architecture (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including condensation, substitution, and redox reactions, which significantly affect their chemical properties. For example, novel synthetic routes have been explored for the synthesis of 3,6-dialkyl-1,4-dimethyl-3,6-epithio-and-3,6-epidithio-2,5-piperazinediones, demonstrating the versatility of piperidine compounds in chemical synthesis (J. Yoshimura et al., 1975).
Physical Properties Analysis
The physical properties of N-butyl-3,5-dimethyl-1-piperidinecarboxamide, such as melting point, solubility, and crystal structure, can be influenced by its molecular structure and the nature of its substituents. Studies on similar compounds, like the development of 7-(N,N-dimethylaminosulfonyl)-5-N-(4-N-aminoethyl)piperazino-2,1,3-benzoxadiazole as a water-soluble fluorogenic reagent, highlight the role of molecular design in enhancing the physical properties relevant to its applications (C. Huang et al., 2002).
特性
IUPAC Name |
N-butyl-3,5-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-5-6-13-12(15)14-8-10(2)7-11(3)9-14/h10-11H,4-9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVTYGFNJXDUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CC(CC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-5-({[2-methyl-5-(4-morpholinylsulfonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4012422.png)
![(4-methoxy-1-naphthyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4012436.png)


![N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4012451.png)
![ethyl 4-{[sec-butyl(3-thienylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B4012458.png)


![1-methyl-3-{[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]carbonyl}-5,6,7,8-tetrahydroquinolin-2(1H)-one](/img/structure/B4012479.png)
![2-(4-methylphenyl)-2-oxo-1-phenylethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012487.png)
![2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4012492.png)
![6-methoxy-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}pyrimidin-4-amine](/img/structure/B4012498.png)

